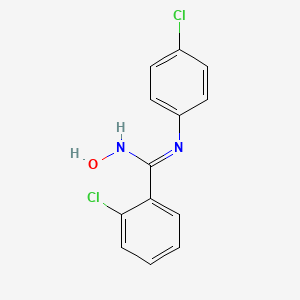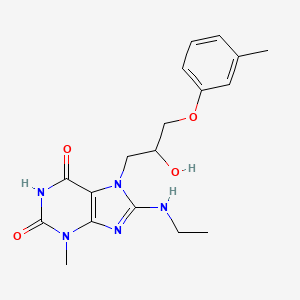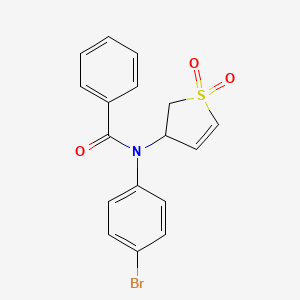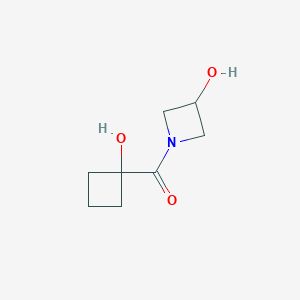
2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide, also known as C-CPC, is a synthetic chemical compound that has been widely studied for its potential uses in scientific research. C-CPC has been used in various applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Scientific Research Applications
Emulsifier in Creaming Applications
2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide is hydrophilic and has low surface tension, which makes it suitable for use as an emulsifier in creaming applications .
Additive in Water and Oil Solubility
2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide also has the ability to reduce the viscosity of liquids by increasing their solubility in water and oil . It is insoluble in water and can be used as an additive .
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-leishmanial activity .
Mode of Action
Related compounds have shown to induce apoptosis in parasites . This suggests that 2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide might interact with its targets in a way that triggers programmed cell death.
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell survival and death .
Result of Action
Related compounds have shown to induce apoptosis in parasites , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-7-10(8-6-9)16-13(17-18)11-3-1-2-4-12(11)15/h1-8,18H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPWICDBNDGMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)Cl)NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)



![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)



![Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate](/img/structure/B2484248.png)
![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)
